

## PBA-1105 as an autophagy-targeting chimera

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | PBA-1105  |           |
| Cat. No.:            | B15605715 | Get Quote |

An In-depth Technical Guide to **PBA-1105**: An Autophagy-Targeting Chimera

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

**PBA-1105** is a pioneering molecule in the field of targeted protein degradation, classified as an AUTOTAC (AUTOphagy-Targeting Chimera). It is designed to selectively eliminate misfolded and aggregation-prone proteins, which are hallmarks of several neurodegenerative diseases, by harnessing the cell's own autophagy machinery. This document provides a comprehensive technical overview of **PBA-1105**, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and the underlying signaling pathways.

## Introduction to PBA-1105 and AUTOTAC Technology

**PBA-1105** is a bifunctional small molecule that exemplifies the AUTOTAC platform.[1][2][3][4] [5] This technology represents a significant advancement over traditional inhibitor-based approaches by inducing the degradation of target proteins rather than merely blocking their function.[6] AUTOTACs are composed of two key moieties: a ligand that binds to the target protein and another that recruits the autophagy receptor protein p62/SQSTM1.[6][7]

**PBA-1105** specifically utilizes 4-phenylbutyric acid (4-PBA), an FDA-approved chemical chaperone, as its warhead to recognize and bind to the exposed hydrophobic regions of misfolded proteins.[8] This makes it particularly effective against aggregation-prone proteins like the mutant tau (P301L) implicated in tauopathies such as Alzheimer's disease.[1][6][8][9]



### **Mechanism of Action**

The mechanism of **PBA-1105**-mediated protein degradation is a multi-step process that hijacks and activates the cellular autophagy pathway:

- Ternary Complex Formation: **PBA-1105** first binds to the exposed hydrophobic regions of a misfolded target protein (e.g., aggregated tau). Simultaneously, the other end of the chimera binds to the ZZ domain of the autophagy receptor protein p62.[7][8] This results in the formation of a stable ternary complex.
- p62 Activation and Oligomerization: The binding of PBA-1105 to p62 induces a
  conformational change in the p62 protein.[6][8] This activation step is crucial as it exposes
  the PB1 and LIR (LC3-interacting region) domains of p62.[8] The exposed PB1 domain
  facilitates the self-oligomerization of p62, clustering the target protein into larger aggregates.
  [1][8][10]
- Autophagosome Recruitment: The now-exposed LIR domain on the oligomerized p62 interacts with LC3 (Microtubule-associated protein 1A/1B-light chain 3) on the surface of nascent autophagosomes.[6][8] This interaction tethers the p62-target protein complex to the autophagosome membrane, ensuring its engulfment.
- Lysosomal Degradation: The autophagosome, now containing the target protein, matures
  and fuses with a lysosome to form an autolysosome. The acidic environment and hydrolytic
  enzymes within the lysosome then degrade the encapsulated contents, including the target
  protein.[6][11] The AUTOTAC molecule is then released and can participate in further
  degradation cycles.[6]

## **Signaling Pathway Diagram**





Click to download full resolution via product page

Caption: Mechanism of action for PBA-1105.

# **Quantitative Data**

The efficacy of **PBA-1105** has been demonstrated in both in vitro and in vivo models. The following tables summarize the key quantitative findings.

## Table 1: In Vitro Efficacy of PBA-1105



| Parameter                | Cell Line | Target<br>Protein                 | Value                      | Notes                                                 | Source |
|--------------------------|-----------|-----------------------------------|----------------------------|-------------------------------------------------------|--------|
| DC50                     | SH-SY5Y   | Mutant Tau<br>(P301L)             | ~1-10 nM                   | Degradation<br>concentration<br>for 50% of<br>target. | [8][9] |
| DC50                     | SH-SY5Y   | Stably<br>Expressed<br>Mutant Tau | 0.71 nM                    | Highly potent degradation.                            | [1]    |
| D <sub>max</sub> (24 hr) | SH-SY5Y   | Mutant Tau<br>(P301L)             | 100 nM                     | Maximum degradation observed at this concentration    | [1][8] |
| Hook Effect              | SH-SY5Y   | Mutant Tau<br>(P301L)             | >100 nM                    | Reduced efficacy at higher concentration s.           | [1][8] |
| Degradation<br>Onset     | SH-SY5Y   | Mutant Tau<br>(P301L)             | 30 minutes                 | Rapid initiation of protein degradation.              | [8]    |
| Sustained<br>Effect      | SH-SY5Y   | Mutant Tau<br>(P301L)             | Up to 8 hours post-washout | Demonstrate<br>s persistent<br>activity.              | [8]    |

Table 2: In Vivo Efficacy of PBA-1105



| Parameter                         | Animal Model                | Dosing<br>Regimen                          | Key Findings                                                                                  | Source    |
|-----------------------------------|-----------------------------|--------------------------------------------|-----------------------------------------------------------------------------------------------|-----------|
| Tau Aggregation<br>Reduction      | Transgenic<br>TauP301L Mice | 20-50 mg/kg, IP,<br>3x/week for 4<br>weeks | Successfully reduces tau aggregation and oligomeric species.                                  | [1][6][8] |
| Substrate<br>Specificity          | Transgenic<br>TauP301L Mice | 20-50 mg/kg, IP,<br>3x/week for 4<br>weeks | Significantly reduces insoluble tau species while leaving soluble tau unaffected.             | [1][8]    |
| Autophagy<br>Marker<br>Modulation | Transgenic<br>TauP301L Mice | 20-50 mg/kg, IP,<br>3x/week for 4<br>weeks | Increased levels of autophagic markers like LC3, confirming pathway activation.               | [1]       |
| Histological<br>Improvement       | Transgenic<br>TauP301L Mice | 20-50 mg/kg, IP,<br>3x/week for 4<br>weeks | Marked reduction in tau oligomers and phosphorylated tau in cortical and hippocampal regions. | [1][12]   |

# **Experimental Protocols**

This section provides an overview of the key experimental methodologies used to characterize **PBA-1105**.

# In Vitro p62 Oligomerization Assay



This assay assesses the ability of **PBA-1105** to induce the self-oligomerization of p62, a critical step in its mechanism of action.

Cell Line: HEK293T cells.

#### Procedure:

- HEK293T cells are incubated with PBA-1105 or control compounds (e.g., the target-binding ligand alone or the p62-binding ligand alone) at specified concentrations.[8][13]
- Cells are lysed, and the protein extracts are subjected to non-reducing SDS-PAGE followed by Western blotting.
- The blot is probed with an antibody against p62.
- Expected Outcome: Treatment with PBA-1105 should show a significant increase in high-molecular-weight p62 bands, indicative of oligomerization, compared to controls.[8]

### **Mutant Tau Degradation Assay (Western Blot)**

This is the primary method to quantify the degradation of the target protein.

- Cell Line: SH-SY5Y cells stably expressing mutant tau (P301L).[8]
- Procedure:
  - $\circ$  Cells are treated with a range of concentrations of **PBA-1105** (e.g., 0.1 nM to 10  $\mu$ M) for a specified time, typically 24 hours.[1]
  - o Control wells include vehicle-only, target-binding ligand only, and p62-binding ligand only.
  - To confirm lysosomal involvement, a parallel experiment can be run with the coadministration of a lysosomal inhibitor like hydroxychloroquine (HCQ).[14]
  - Cells are lysed, and protein concentrations are normalized.
  - Samples are analyzed by SDS-PAGE and Western blot using antibodies against tau and a loading control (e.g., GAPDH or actin).



 Data Analysis: Densitometry is used to quantify the tau protein bands relative to the loading control. DC<sub>50</sub> and D<sub>max</sub> values are calculated from the dose-response curve.[8]

### In Vivo Tauopathy Mouse Model Study

This protocol evaluates the therapeutic efficacy of **PBA-1105** in a relevant animal model.

- Animal Model: 9-month-old hTauP301L-BiFC transgenic mice.[6][8]
- Procedure:
  - Mice are randomly assigned to treatment groups (e.g., vehicle, 20 mg/kg PBA-1105, 50 mg/kg PBA-1105).[8]
  - PBA-1105 is administered via intraperitoneal (IP) injection three times a week for four weeks.[1][8][14]
  - At the end of the treatment period, mice are euthanized, and brain tissues are harvested.
  - Biochemical Analysis: Brain homogenates are subjected to a RIPA-insoluble/soluble fractionation assay to separate aggregated tau from soluble tau.[14] The fractions are then analyzed by Western blot for human tau, murine tau, and autophagy markers like LC3.[1] [8][14]
  - Immunohistochemistry: Brain sections (cortical and hippocampal regions) are stained for tau oligomers and phosphorylated tau to visualize the reduction in pathology.[1]
- Expected Outcome: PBA-1105 treated mice should show a dose-dependent reduction in insoluble, aggregated tau levels and reduced tau pathology in brain sections compared to the vehicle group.[1][6][8]

### **Experimental Workflow Diagram**





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. medchemexpress.com [medchemexpress.com]



- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PBA-1105 Immunomart [immunomart.com]
- 6. Targeted Degradation Technologies Utilizing Autophagy PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The AUTOTAC chemical biology platform for targeted protein degradation via the autophagy-lysosome system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Autophagy receptor-inspired chimeras: a novel approach to facilitate the removal of protein aggregates and organelle by autophagy degradation PMC [pmc.ncbi.nlm.nih.gov]
- 11. omicsonline.org [omicsonline.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Methods to detect AUTOphagy-Targeting Chimera (AUTOTAC)-mediated Targeted Protein Degradation in Tauopathies PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [PBA-1105 as an autophagy-targeting chimera].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15605715#pba-1105-as-an-autophagy-targeting-chimera]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com